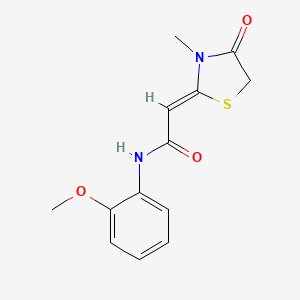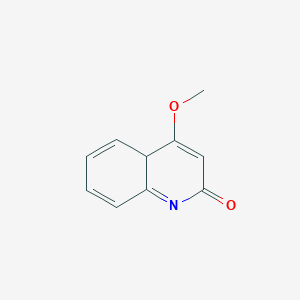
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the introduction of the oxolane ring and the carboxylic acid group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the product, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the imino group can yield primary amines.
科学的研究の応用
Chemistry
In chemistry, (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a biochemical probe. Its ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it could be used in antiviral or anticancer therapies by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.
作用機序
The mechanism of action of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid involves its interaction with nucleic acids. The compound can bind to DNA or RNA, potentially inhibiting their replication or transcription. This interaction is mediated by the purine base, which can form hydrogen bonds with the nucleic acid bases, disrupting their normal function.
類似化合物との比較
Similar Compounds
Adenosine: Similar in structure but lacks the oxolane ring and carboxylic acid group.
Guanosine: Contains a similar purine base but differs in the sugar moiety.
Inosine: Similar purine base but with different functional groups attached to the sugar.
Uniqueness
What sets (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid apart from these compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H11N5O6 |
|---|---|
分子量 |
297.22 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1-5,8,16-17H,(H,19,20)(H2,11,14,18)/t2?,3-,4+,5-,8+/m0/s1 |
InChIキー |
HSNSCEHNRZEIEA-NINPJDNBSA-N |
異性体SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O |
正規SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)


![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)
